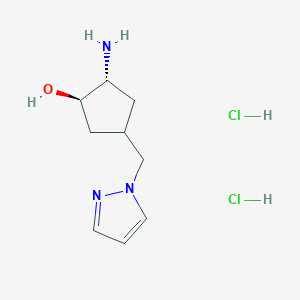

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

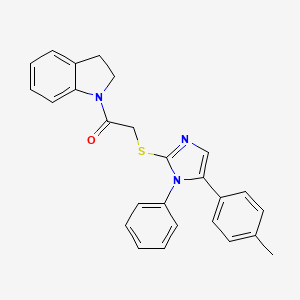

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride, also known as JNJ-63533054, is a novel and potent inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes. KDM4 enzymes are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One notable application of related chemical structures involves the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. This class of compounds, exemplified by celecoxib, demonstrates significant potential in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis due to their selective inhibition of COX-2, highlighting the therapeutic relevance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).

Electrophile-Triggered Cyclization

Another application is seen in the synthesis of dihalogenated heterocyclic compounds, including dihydropyrroles and dihydrofurans, via electrophile-triggered cyclization. This method, which uses 4-aminobut-2-yn-1-ol derivatives among others, showcases the versatility of similar structures in generating highly functionalized heterocycles with potential applications in pharmaceuticals and agrochemicals (Ji et al., 2010).

Regioselective Synthesis

The regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines from reactions involving 3-substituted-5-amino-1H-pyrazoles and cyclopentanone derivatives further underscores the utility of these compounds in organic synthesis. This approach allows for the construction of complex heterocyclic frameworks, which are of interest in the development of new pharmaceutical agents (Portilla et al., 2012).

Anticancer and Enzyme Inhibition Studies

Research on carboxy pyrazole derivatives synthesized using 1,3-dicarbonyl motifs reveals their potential in anticancer and enzyme inhibition studies. These compounds exhibit selective inhibition of tissue non-specific alkaline phosphatase (TNAP) and show strong inhibitory effects on various cancer cell lines, demonstrating the significance of pyrazole derivatives in cancer research (Channar et al., 2018).

Neuroprotective Agent Development

The metabolism study of KR-31543, a new neuroprotective agent for ischemia-reperfusion damage, involving related chemical structures provides insights into drug development processes. Understanding the metabolism of such compounds in biological systems is crucial for the design of more effective therapeutic agents (Kim et al., 2002).

Eigenschaften

IUPAC Name |

(1R,2R)-2-amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c10-8-4-7(5-9(8)13)6-12-3-1-2-11-12;;/h1-3,7-9,13H,4-6,10H2;2*1H/t7?,8-,9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOEKATBPZHME-OIHRUYJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)O)CN2C=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CC1CN2C=CC=N2)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Amino-4-(pyrazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)

![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)